molecular formula C17H17Cl2NO B2848378 1-(3,5-Dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one CAS No. 627836-66-2

1-(3,5-Dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one

Cat. No.: B2848378
CAS No.: 627836-66-2
M. Wt: 322.23
InChI Key: OBHKYJCIZUGEFJ-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one is a complex organic compound belonging to the indole family Indoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and dyes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one typically involves multiple steps, starting with the construction of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Another approach is the Biltz synthesis, which uses aniline derivatives and glyoxal.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and reducing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Indole-3-carboxylic acids and their derivatives.

  • Reduction Products: Indole-3-ols and other reduced forms.

  • Substitution Products: Halogenated indoles and alkylated indoles.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is being explored for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3,5-Dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

1-(3,5-Dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one is compared with other similar indole derivatives, such as:

  • Indole-3-carbinol: Known for its anticancer properties.

  • Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).

  • Tryptophan: An essential amino acid with various biological roles.

Uniqueness: What sets this compound apart is its specific structural features, such as the presence of the dichlorophenyl group and the trimethylated indole core, which contribute to its unique biological and chemical properties.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO/c1-10-4-14-15(8-17(2,3)9-16(14)21)20(10)13-6-11(18)5-12(19)7-13/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHKYJCIZUGEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC(=CC(=C3)Cl)Cl)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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